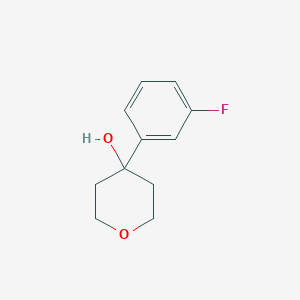

4-(3-Fluorophenyl)oxan-4-ol

Beschreibung

Eigenschaften

IUPAC Name |

4-(3-fluorophenyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8,13H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWIYACRJAHYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Steps:

-

Formation of the Tetrahydropyran Intermediate :

A solution of 3-fluorobenzaldehyde (1.0 eq) in tetrahydrofuran (THF) is treated with a Grignard reagent (e.g., isopropylmagnesium chloride, 3.0 eq) at −20°C under nitrogen. The mixture is stirred for 30 minutes to form a magnesium alkoxide intermediate. -

Cyclization :

The intermediate is quenched with saturated ammonium chloride, followed by extraction with methyl tert-butyl ether. The organic layer is dried over anhydrous MgSO₄ and concentrated to yield a crude tetrahydropyran derivative. -

Purification :

Silica gel chromatography (hexanes:ethyl acetate gradient) isolates 4-(3-fluorophenyl)oxan-4-ol with a typical yield of 65–75%.

Key Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −20°C to 0°C | Prevents side reactions |

| Solvent | THF | Enhances reagent solubility |

| Grignard Equivalents | 3.0 eq | Ensures complete conversion |

Catalytic Enantioselective Oxa-[4+2] Cycloaddition

This method leverages asymmetric catalysis to construct the tetrahydropyran ring with high stereochemical control.

Procedure:

-

Substrate Preparation :

A dienophile (e.g., 3-fluorostyrene) and a diene (e.g., ethyl vinyl ether) are combined in dichloromethane. -

Catalytic Cycle :

A chiral Lewis acid catalyst (e.g., Jacobsen’s Co(III)-salen complex, 5 mol%) is added, initiating a [4+2] cycloaddition at −40°C. The reaction proceeds via a chair-like transition state, ensuring regioselectivity. -

Post-Reaction Processing :

The mixture is filtered through Celite, concentrated, and purified via flash chromatography to achieve enantiomeric excess (ee) >90% and yields of 70–80%.

Advantages:

-

High enantioselectivity suitable for pharmaceutical applications.

-

Modular substrate scope for structural diversification.

Suzuki-Miyaura Cross-Coupling

This method introduces the 3-fluorophenyl group via palladium-catalyzed coupling.

Synthesis Pathway:

-

Boronate Ester Preparation :

A tetrahydropyranyl boronate (1.0 eq) is synthesized via rhodium-catalyzed borylation of a dihydropyran precursor. -

Cross-Coupling :

The boronate is reacted with 3-fluoroiodobenzene (1.2 eq) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in dioxane/water (4:1) at 80°C for 12 hours. -

Isolation :

Extraction with ethyl acetate and column chromatography yield the product with 60–70% efficiency.

Critical Factors:

-

Ligand Choice : Biaryl phosphines (e.g., SPhos) improve coupling efficiency.

-

Solvent System : Aqueous dioxane enhances oxidative addition kinetics.

Acid-Catalyzed Cyclocondensation

A one-pot synthesis using Brønsted acids to promote cyclization.

Method:

-

Reaction Setup :

3-Fluorophenylacetic acid (1.0 eq) and glycerol (1.5 eq) are heated at 140°C in the presence of H₂SO₄ (10 mol%). -

Cyclization :

The acid catalyzes dehydration, forming an oxonium ion intermediate that undergoes intramolecular nucleophilic attack by the hydroxyl group. -

Workup :

Neutralization with NaHCO₃ and distillation under reduced pressure yield the product (55–65% yield).

Limitations:

-

Moderate yields due to competing polymerization.

-

Requires careful temperature control to avoid decomposition.

Reductive Amination Followed by Fluorination

A two-step strategy to install the fluorine atom post-cyclization.

Steps:

-

Amination :

Tetrahydropyran-4-one (1.0 eq) is reacted with ammonium acetate and NaBH₃CN in methanol to form the amine intermediate. -

Fluorination :

The amine is treated with Selectfluor® (1.5 eq) in acetonitrile at 60°C for 6 hours, introducing the fluorine atom via electrophilic substitution. -

Purification :

Recrystallization from ethanol/water affords 4-(3-fluorophenyl)oxan-4-ol in 50–60% overall yield.

Optimization Insights:

-

Fluorinating Agent : Selectfluor® outperforms DAST in safety and efficiency.

-

Solvent Polarity : Acetonitrile enhances fluorination kinetics.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Cyclization | 65–75 | Low | High | Moderate |

| Oxa-[4+2] Cycloaddition | 70–80 | High (ee >90%) | Moderate | High |

| Suzuki-Miyaura Coupling | 60–70 | Moderate | High | High |

| Acid-Catalyzed | 55–65 | None | Low | Low |

| Reductive Amination | 50–60 | Low | Moderate | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Fluorophenyl)oxan-4-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(3-Fluorophenyl)oxan-4-one.

Reduction: Formation of 4-(3-Fluorophenyl)oxan-4-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(3-Fluorophenyl)oxan-4-ol has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Fluorophenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the oxane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Fluorophenyl Substitutions

4-(4-Chloro-3-fluorophenyl)oxan-4-ol

- Molecular Formula : C₁₁H₁₂ClFO₂

- Molecular Weight : 230.66 g/mol

- Like 4-(3-Fluorophenyl)oxan-4-ol, this compound is also discontinued .

4-[(3-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride

Fluorinated Phenolic Derivatives

4-(3-Fluoro-4-methoxyphenyl)phenol

- Molecular Formula : C₁₃H₁₁FO₂

- Molecular Weight : 218.22 g/mol

- Key Differences: Replaces the oxane ring with a phenol group, increasing acidity (pKa ~10).

3-Fluoro-4-(octyloxy)phenol

Oxane-Based Derivatives with Varied Functional Groups

(3R,4R)-4-(Hydroxymethyl)oxan-3-ol

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- Key Differences : The absence of a fluorophenyl group simplifies the structure, favoring its use as a chiral building block in asymmetric synthesis. A purity ≥95% ensures reliability in pharmaceutical intermediates .

rac-(3R,4R)-4-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(morpholin-4-yl)oxan-4-ol

Comparative Data Table

Key Research Findings and Trends

- Fluorophenyl vs. Chlorofluorophenyl Substitutions : Halogenated derivatives exhibit enhanced binding affinities in kinase inhibition assays, as seen in Yakult Honsha’s Pim kinase inhibitors (e.g., YPC-21813, YPC-21814) .

- Impact of Hydrophobic Chains: Longer alkyl chains (e.g., octyloxy in 3-Fluoro-4-(octyloxy)phenol) improve membrane permeability but reduce aqueous solubility .

- Stereochemical Considerations : Chiral oxane derivatives, such as (3R,4R)-4-(Hydroxymethyl)oxan-3-ol, are prioritized in enantioselective synthesis due to their predictable reactivity .

Q & A

Q. What are the common synthetic routes for 4-(3-Fluorophenyl)oxan-4-ol?

The synthesis typically involves fluorophenyl-containing precursors. For example, analogous compounds like 4-(2-Fluorophenyl)-4-oxobutanoic acid are synthesized via Knoevenagel condensation of fluorobenzaldehyde derivatives with ethyl acetoacetate under basic conditions, followed by hydrolysis and decarboxylation . For 4-(3-Fluorophenyl)oxan-4-ol, a similar strategy could involve ring-closing reactions of diols or epoxides with 3-fluorophenylboronic acid (a reagent noted in fluorophenyl coupling reactions ). Key steps include optimizing reaction time, temperature, and catalyst (e.g., palladium for cross-coupling).

Q. How can the purity of 4-(3-Fluorophenyl)oxan-4-ol be determined?

Purity analysis involves HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm or NMR (¹H/¹³C) to verify structural integrity and absence of byproducts. For example, highlights purity standards (≥95%) using chromatographic methods. Mass spectrometry (LC-MS) can confirm molecular weight, as demonstrated in fluorophenyl derivatives .

Q. What spectroscopic techniques are used for structural elucidation?

- ¹H/¹³C NMR : Identifies fluorophenyl ring protons (δ 7.2–7.8 ppm) and oxane ring protons (δ 3.5–4.5 ppm).

- IR Spectroscopy : Confirms hydroxyl (≈3400 cm⁻¹) and ether (≈1100 cm⁻¹) groups.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for polymorph characterization (see for complex fluorophenyl structures) .

Advanced Research Questions

Q. How can conflicting data in biological activity studies be resolved?

Contradictions may arise from assay conditions (e.g., enzyme concentration, pH) or fluorophenyl substituent effects. For example, fluorophenyl groups enhance enzyme inhibition via electron-withdrawing effects , as seen in COX and Kynurenine-3-hydroxylase inhibition . To resolve discrepancies:

- Validate assays with positive/negative controls.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Compare activity across fluorophenyl regioisomers (e.g., 2- vs. 3-substituted derivatives) .

Q. What computational methods predict the interaction of 4-(3-Fluorophenyl)oxan-4-ol with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. The fluorophenyl group’s electronegativity can be parameterized using DFT (Density Functional Theory) to assess binding affinity, as demonstrated in similar fluorinated inhibitors .

Q. How does the fluorophenyl substituent influence oxidative stability?

Fluorine’s high electronegativity stabilizes adjacent bonds against oxidation. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can track degradation. suggests surface adsorption studies (e.g., on silica or glass) to assess environmental reactivity .

Q. What strategies optimize regioselectivity in fluorophenyl derivatization?

- Directed ortho-metalation : Use directing groups (e.g., boronic acids) to control substitution positions .

- Protecting groups : Temporarily block hydroxyl or amine functionalities during synthesis (e.g., silyl ethers for oxan-4-ol protection) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.